4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound that features a morpholine ring attached to a cyclohexene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the morpholine ring or the cyclohexene structure .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carboxamide
- 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carboxylic acid
Uniqueness
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and the combination of a morpholine ring with a cyclohexene structure.
Eigenschaften
CAS-Nummer |
153201-91-3 |
---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4,4-dimethyl-2-morpholin-4-yl-6-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)7-11(10(9-14)12(16)8-13)15-3-5-17-6-4-15/h3-8H2,1-2H3 |
InChI-Schlüssel |
GYFOAFUHWKLCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)C#N)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.